BU-E 75 Demonstrates 8.3-Fold Higher Vasodilatory Potency than Impromidine in Guinea Pig Arterioles
In a direct head-to-head comparison using computer-assisted videomicroscopy, BU-E 75 exhibited superior vasodilatory potency in noradrenaline-preconstricted guinea pig ileum submucosal arterioles. The -log EC50 for BU-E 75 was 5.39, compared to 4.47 for impromidine and 5.30 for arpromidine [1]. This translates to an EC50 of 4.07 µM for BU-E 75 versus 33.9 µM for impromidine, representing an 8.3-fold greater potency. The vasodilation was attributed to the compound's α1-adrenoceptor antagonism, as evidenced by a significant correlation with antagonist affinities (pA2 values: BU-E 75 = 6.15, arpromidine = 5.66, impromidine = 4.73) determined in rat vas deferens using urapidil as reference [1].
| Evidence Dimension | Vasodilatory Potency (-log EC50) and α1-Adrenoceptor Antagonism (pA2) |
|---|---|
| Target Compound Data | EC50: 4.07 µM (pEC50: 5.39); pA2: 6.15 |
| Comparator Or Baseline | Impromidine: EC50: 33.9 µM (pEC50: 4.47), pA2: 4.73; Arpromidine: EC50: 5.01 µM (pEC50: 5.30), pA2: 5.66 |
| Quantified Difference | 8.3-fold more potent than impromidine; 1.2-fold more potent than arpromidine; 26-fold higher α1-antagonist potency vs. impromidine |
| Conditions | Guinea pig ileum submucosal arterioles preconstricted with 10 µM noradrenaline; in vitro videomicroscopy |
Why This Matters
For researchers studying vasodilation or cardiovascular pharmacology, BU-E 75's superior potency and dual receptor activity provide a more robust and physiologically relevant tool compound compared to earlier H2 agonists.
- [1] Bungardt E, Buschauer A, Moser U, Schunack W, Lambrecht G, Mutschler E. Histamine H1 receptors mediate vasodilation in guinea-pig ileum resistance vessels: characterization with computer-assisted videomicroscopy and new selective agonists. Eur J Pharmacol. 1992 Oct 6;221(1):91-8. View Source
